molecular formula C19H22N4O2 B12772444 (E)-1,3-Diethyl-7-methyl-8-(4-methylstyryl)xanthine CAS No. 155271-37-7

(E)-1,3-Diethyl-7-methyl-8-(4-methylstyryl)xanthine

Cat. No.: B12772444
CAS No.: 155271-37-7
M. Wt: 338.4 g/mol
InChI Key: GHKZDAHNLIZOBJ-VAWYXSNFSA-N
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Description

(E)-1,3-Diethyl-7-methyl-8-(4-methylstyryl)xanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by its unique structure, which includes a styryl group attached to the xanthine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-7-methyl-8-(4-methylstyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diethylxanthine and 4-methylstyrene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the styryl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-7-methyl-8-(4-methylstyryl)xanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The styryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: Substitution reactions may involve the use of halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-1,3-Diethyl-7-methyl-8-(4-methylstyryl)xanthine has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-7-methyl-8-(4-methylstyryl)xanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various physiological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

(E)-1,3-Diethyl-7-methyl-8-(4-methylstyryl)xanthine is unique due to its specific structure, which includes a styryl group. This structural feature may confer distinct properties and reactivity compared to other xanthine derivatives.

Properties

CAS No.

155271-37-7

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

1,3-diethyl-7-methyl-8-[(E)-2-(4-methylphenyl)ethenyl]purine-2,6-dione

InChI

InChI=1S/C19H22N4O2/c1-5-22-17-16(18(24)23(6-2)19(22)25)21(4)15(20-17)12-11-14-9-7-13(3)8-10-14/h7-12H,5-6H2,1-4H3/b12-11+

InChI Key

GHKZDAHNLIZOBJ-VAWYXSNFSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=C(C=C3)C)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=C(C=C3)C)C

Origin of Product

United States

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